Fmoc-Trp(Boc)-OH-13C11,15N2

Quantitative Proteomics Mass Spectrometry Internal Standard

Accurate peptide quantification in complex biological matrices demands internal standards that perfectly mimic the analyte's behavior while remaining analytically distinct. Generic or singly-labeled tryptophan derivatives fail to provide the necessary mass resolution for confident MS-based quantitation. This Fmoc-Trp(Boc)-OH-13C11,15N2 building block is the precise solution. - Achieves a definitive +13 Da mass shift over the unlabeled peptide via uniform 13C11 (99 atom %) and 15N2 (98 atom %) incorporation, eliminating signal interference in LC-MS/MS. - Enables site-specific backbone and side-chain resonance assignment in multidimensional heteronuclear NMR (e.g., 1H-15N HSQC, 13C-15N filtered), critical for structural biology of larger systems. - Supplied as a double-protected (Fmoc/Boc) derivative, fully compatible with standard Fmoc-SPPS workflows for direct incorporation into heavy-labeled tracer peptides for DMPK studies.

Molecular Formula C31H30N2O6
Molecular Weight 539.5 g/mol
Cat. No. B15088527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Trp(Boc)-OH-13C11,15N2
Molecular FormulaC31H30N2O6
Molecular Weight539.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
InChIInChI=1S/C31H30N2O6/c1-31(2,3)39-30(37)33-17-19(20-10-8-9-15-27(20)33)16-26(28(34)35)32-29(36)38-18-25-23-13-6-4-11-21(23)22-12-5-7-14-24(22)25/h4-15,17,25-26H,16,18H2,1-3H3,(H,32,36)(H,34,35)/t26-/m1/s1/i8+1,9+1,10+1,15+1,16+1,17+1,19+1,20+1,26+1,27+1,28+1,32+1,33+1
InChIKeyADOHASQZJSJZBT-FVSPUPDKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Trp(Boc)-OH-13C11,15N2: Dual-Labeled Building Block for Quantifiable Solid-Phase Peptide Synthesis


Fmoc-Trp(Boc)-OH-13C11,15N2 is a stable isotope-labeled, double-protected amino acid derivative (CAS 1325307-52-5) designed for Fmoc-based solid-phase peptide synthesis (SPPS). It comprises a tryptophan core with an Fmoc (9-fluorenylmethoxycarbonyl) group protecting the Nα-amine and a Boc (tert-butyloxycarbonyl) group protecting the indole nitrogen, while its carbon and nitrogen backbones are uniformly enriched with 13C11 (99 atom %) and 15N2 (98 atom %) isotopes, respectively . This heavy isotope incorporation yields a mass shift of +13 Da versus the unlabeled parent molecule, enabling its precise detection and quantitation by mass spectrometry and high-resolution nuclear magnetic resonance (NMR) spectroscopy .

Beyond Unlabeled Precursors: Why Fmoc-Trp(Boc)-OH-13C11,15N2 Is Not an Interchangeable Commodity


The selection of Fmoc-Trp(Boc)-OH-13C11,15N2 is driven by a specific, non-interchangeable experimental requirement: the need for absolute quantitation and precise structural elucidation in complex biological matrices. While unlabeled Fmoc-Trp(Boc)-OH or other isotopologues like Fmoc-Trp(Boc)-OH-15N2 function identically in peptide bond formation and side-chain protection during SPPS , they lack the full, uniform 13C/15N labeling necessary for the most demanding analytical workflows. The core differentiator is analytical performance, not synthetic chemistry. For applications such as mass spectrometry-based proteomics, where internal standards must be chemically identical yet mass-distinguishable, only a fully labeled molecule like Fmoc-Trp(Boc)-OH-13C11,15N2 provides the required mass shift and signal fidelity. Generic substitution would compromise data integrity, as the unlabeled or singly labeled analogs either co-elute with the analyte or offer insufficient mass separation for confident quantitation in complex samples.

Quantifiable Differentiation of Fmoc-Trp(Boc)-OH-13C11,15N2: An Evidence-Based Procurement Guide


Uniform 13C/15N Labeling Provides Superior Mass Spectrometric Separation vs. Singly-Labeled or Unlabeled Analogs

The uniform isotopic labeling of Fmoc-Trp(Boc)-OH-13C11,15N2 yields a +13 Da mass shift (from 526.6 Da to 539.5 Da) compared to unlabeled Fmoc-Trp(Boc)-OH . In contrast, the singly-labeled variant Fmoc-Trp(Boc)-OH-15N2 exhibits a mass shift of only +2 Da (from 526.6 Da to 528.6 Da) . This larger mass differential is critical in mass spectrometry, as it minimizes isotopic interference between the analyte and internal standard, enabling more accurate quantification, particularly in complex biological matrices where background signal is high .

Quantitative Proteomics Mass Spectrometry Internal Standard

High 13C/15N Enrichment Purity (>98 atom %) Exceeds Typical Requirements for NMR Structural Biology

Vendor specifications for Fmoc-Trp(Boc)-OH-13C11,15N2 indicate an isotopic purity of 99 atom % 13C and 98 atom % 15N . For reference, the singly-labeled Fmoc-Trp(Boc)-OH-15N2 is specified at 97 atom % 15N . This difference of +2% for 15N (or +1% if comparing 98% vs. 97%) may appear minor but is significant for NMR applications requiring high signal-to-noise ratios and for quantitative MS where isotopic impurity directly translates into measurement error.

NMR Spectroscopy Protein Structure Isotopic Enrichment

Chemical Purity (≥97% by CP) Is on Par with Commercial Unlabeled Building Block, Ensuring No Compromise in SPPS Efficiency

Fmoc-Trp(Boc)-OH-13C11,15N2 is supplied with a chemical purity specification of ≥97% by CP (crude purity) . This is directly comparable to the unlabeled Fmoc-Trp(Boc)-OH standard grade, which has an assay of ≥97.5% by HPLC and ≥98% by TLC . This parity in chemical purity ensures that the isotope label does not compromise the synthetic utility of the building block.

Solid-Phase Peptide Synthesis Coupling Efficiency Purity Analysis

Boc Side-Chain Protection Prevents Acid-Catalyzed Side-Reactions: Critical for High-Fidelity Peptide Synthesis

The Boc protecting group on the indole nitrogen of tryptophan is essential for preventing acid-catalyzed side reactions, specifically alkylation and sulfonation, during the final cleavage/deprotection step of Fmoc SPPS using TFA . This protection is a class-level characteristic of all Fmoc-Trp(Boc)-OH derivatives (including the unlabeled and labeled variants). In contrast, the unprotected analog Fmoc-Trp-OH is highly susceptible to these side reactions, leading to significant product heterogeneity and lower yields, which is why it has been superseded for general use .

Peptide Side-Reactions Alkylation Sulfonation Fmoc SPPS

Primary Application Scenarios Where Fmoc-Trp(Boc)-OH-13C11,15N2 Delivers Verifiable Advantage


Absolute Quantitation of Tryptophan-Containing Peptides in Complex Biological Matrices

This compound is the ideal building block for synthesizing site-specifically labeled internal standard peptides for LC-MS/MS-based proteomics. The uniform 13C/15N labeling provides a +13 Da mass shift, enabling chromatographic co-elution with the native analyte while maintaining complete mass resolution to avoid ion suppression or interference, a requirement that singly-labeled analogs cannot meet .

High-Resolution NMR Structural Biology of Peptide and Small Protein Domains

For researchers employing multi-dimensional heteronuclear NMR experiments (e.g., 1H-15N HSQC, 13C-15N filtered experiments), the 13C/15N double labeling of this building block allows for site-specific assignment of backbone and side-chain resonances . The high isotopic enrichment (>98 atom %) is critical for achieving the sensitivity needed to resolve structural details in larger systems where unlabeled or partially labeled analogs would fail .

Investigating Peptide Metabolism and Stability via Isotope Dilution MS

By incorporating Fmoc-Trp(Boc)-OH-13C11,15N2 into a peptide sequence, researchers can create a heavy isotope-labeled tracer. This tracer can be used to accurately quantify the peptide's stability in plasma or cell culture media by LC-MS, correcting for matrix effects and variable ionization efficiency, a cornerstone of drug metabolism and pharmacokinetics (DMPK) studies .

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